![molecular formula C21H17FN4O B433217 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 309278-39-5](/img/structure/B433217.png)

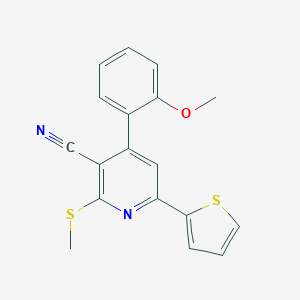

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles”, was synthesized effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. A related compound, “6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles”, was synthesized effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The synthesis and investigation of fluorinated condensed pyranopyrazoles have garnered significant interest in medicinal chemistry. Researchers explore these compounds due to their diverse bioactivities, including antimicrobial, antibacterial, antifungal, antitubercular, anti-inflammatory, and cytotoxic effects . The compound’s unique structure and potential interactions with biological targets make it a promising candidate for drug development.

Apoptosis Agonists

Predictive modeling using the PASS software suggests that the resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles (a related class of compounds) are moderately likely to exhibit activity as apoptosis agonists . Apoptosis plays a crucial role in cell death regulation, making compounds with such activity relevant for cancer research and therapy.

Crystallography and Molecular Conformation Studies

Researchers have investigated the crystal structure and molecular conformation of allyl 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. Understanding the arrangement of atoms in the crystal lattice provides insights into their stability and potential interactions with other molecules . Such studies contribute to our understanding of the compound’s behavior in solid-state environments.

Interaction with Estrogen Receptor Alpha (ERα)

Another related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has been studied for its interactions with the active sites of ERα. These investigations help elucidate potential binding modes and biological effects, especially in the context of hormone-related diseases and cancer .

Green Chemistry and Aqueous Synthesis

The synthesis of 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles in aqueous media without the need for a catalyst demonstrates an environmentally benign approach. This method offers mild conditions, high yields, and avoids the use of hazardous catalysts . Researchers interested in green chemistry appreciate such sustainable synthetic routes.

Exploration of Trifluoromethylated Heterocycles

The trifluoromethyl group (CF3) is an essential structural motif in bioactive organic molecules. Efforts to introduce this group into organic compounds aim to modulate their physical, chemical, and physiological properties . The compound’s trifluoromethyl moiety contributes to its potential applications in diverse fields.

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O/c1-12-7-9-14(10-8-12)26-21-18(13(2)25-26)19(16(11-23)20(24)27-21)15-5-3-4-6-17(15)22/h3-10,19H,24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKRQXGPNMLJFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4F)C(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433134.png)

![6-Amino-3-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433135.png)

![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B433137.png)

![2-[(4-Pyridinylmethyl)sulfanyl]-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B433138.png)

![[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B433139.png)

![2-Amino-4-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B433140.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-6-methyl-4-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B433148.png)

![[3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B433149.png)

![6-Amino-4-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433150.png)

![[3-Amino-4-(2-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B433156.png)

![6-Amino-4-(2,6-dichlorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433159.png)